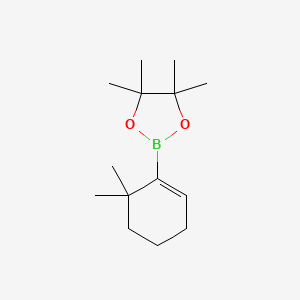
2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually includes the IUPAC name, other names (such as common names or synonyms), the molecular formula, and the structure of the compound.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials, including the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis
This involves analyzing the structure of the compound, including its geometry, the types of bonds (covalent, ionic, etc.), and any interesting structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, etc.科学的研究の応用
Structural Characteristics and Synthesis
The compound is known for its utility in the synthesis of diboron-containing molecules and as an allylating agent. Its structural characteristic, featuring a boronate ester group, makes it a pivotal reagent in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. For instance, the synthesis and structural analysis of (μ2-Pinacolato-O,O')-bis(pinacolato-O,O')-diboron highlight the compound's role in forming centrosymmetric molecules with potential applications in materials science and catalysis (Clegg et al., 1996).
Material Science Applications
In material science, the compound serves as a precursor for the creation of nanoparticles with enhanced brightness and emission-tuning capabilities. Fischer, Baier, and Mecking (2013) have demonstrated the use of boron-containing compounds for initiating Suzuki-Miyaura chain-growth polymerization, leading to the development of heterodisubstituted polyfluorenes. These materials, characterized by their stable and bright fluorescence emission, find extensive applications in organic light-emitting diodes (OLEDs) and as fluorescence probes in biological imaging (Fischer, Baier, & Mecking, 2013).
Advances in Organic Synthesis
In organic synthesis, the compound's unique reactivity due to the boronate ester group has been exploited for the development of novel organometallic complexes and latent curing agents for epoxy resins. For example, Zheng et al. (1996) explored the synthesis of 1,1-bimetallics of boron and zirconium, revealing potential for creating complex organometallic frameworks with applications in catalysis and organic synthesis (Zheng et al., 1996). Additionally, the latent curing activity of similar compounds for epoxy resins, as investigated by Gao et al. (2014), indicates their significance in enhancing the thermal and mechanical properties of polymeric materials (Gao et al., 2014).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
将来の方向性
This involves discussing potential future research directions, such as new reactions that could be developed, new applications of the compound, etc.
I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
特性
IUPAC Name |
2-(6,6-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-12(2)10-8-7-9-11(12)15-16-13(3,4)14(5,6)17-15/h9H,7-8,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUXXNXLYVEFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

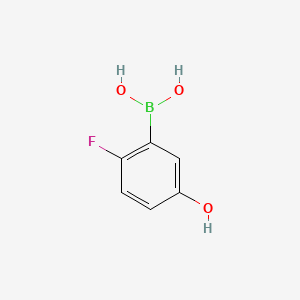
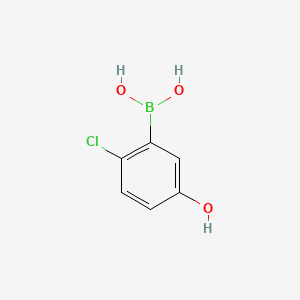
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
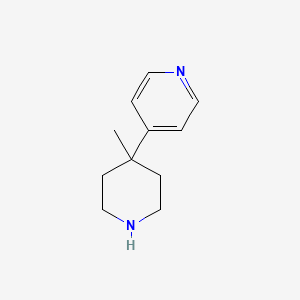

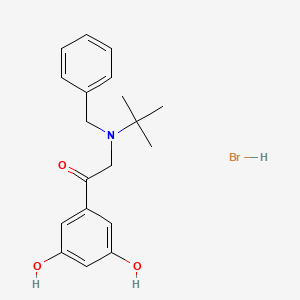
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
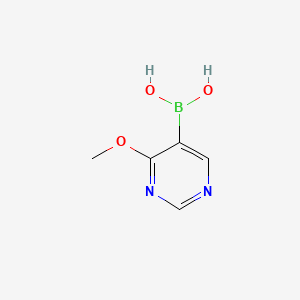
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)
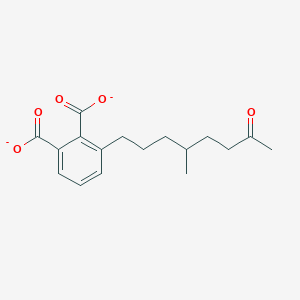
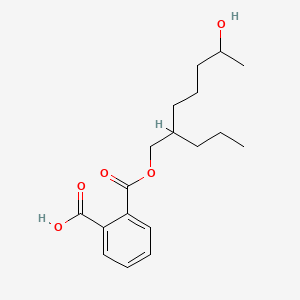
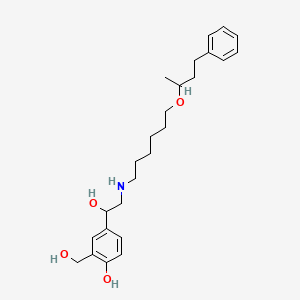
![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)